molecular formula C16H19BO2 B1405839 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane CAS No. 1260068-92-5

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Cat. No. B1405839
M. Wt: 254.1 g/mol
InChI Key: PJXUYZILYFNDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (TNDB) is an organoboron compound, which has recently become of great interest to the scientific community. This compound has been found to have numerous potential applications in a wide range of fields. In

Scientific Research Applications

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of potential applications in scientific research. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides. 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has also been used as an efficient reagent for the synthesis of polycyclic aromatic hydrocarbons. In addition, it has been used in the synthesis of polymers and dendrimers.

Mechanism Of Action

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane acts as a Lewis acid, which is able to form a coordinate covalent bond with a Lewis base. This allows it to act as a catalyst for organic reactions, as well as to increase the rate of reaction. In addition, the boron atom in 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is able to act as a Lewis acid, which can increase the reactivity of the compound.

Biochemical And Physiological Effects

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has been found to have a variety of biochemical and physiological effects. For example, it has been found to have an antifungal effect, which can be used to treat fungal infections. In addition, it has been found to have anti-inflammatory and anti-cancer properties, which can be used to treat a variety of diseases. Furthermore, it has been found to have a neuroprotective effect, which can be used to protect neurons from damage.

Advantages And Limitations For Lab Experiments

The main advantage of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments is its high reactivity, which allows it to be used as a catalyst for a variety of organic reactions. In addition, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in laboratory experiments. For example, it is not soluble in water, which can limit its use in aqueous systems. In addition, it is not very stable, which can limit its use in long-term experiments.

Future Directions

There are a number of potential future directions for research involving 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. For example, further research could be conducted to explore the potential therapeutic applications of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, such as its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a catalyst for a variety of organic reactions. Finally, further research could be conducted to explore the potential of using 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a reagent for the synthesis of polymers and dendrimers.

properties

IUPAC Name

4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXUYZILYFNDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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